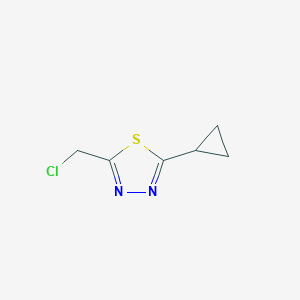

2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUGMUQOYNINHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374002 | |

| Record name | 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138300-59-1 | |

| Record name | 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

CAS Number: 138300-59-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. This document collates available data on its chemical properties, potential biological activities, and plausible synthetic routes, aiming to serve as a valuable resource for professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a small molecule featuring a central 1,3,4-thiadiazole ring substituted with a chloromethyl group at the 2-position and a cyclopropyl group at the 5-position. The presence of the reactive chloromethyl group and the metabolically stable cyclopropyl moiety makes it an interesting candidate for further investigation.

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂S | [1][2][3] |

| Molecular Weight | 174.65 g/mol | [1][2][3] |

| Melting Point | 80 °C | [3] |

| Boiling Point | 70 °C at 0.01 mmHg | [3] |

| Density | 1.442 g/cm³ | [3] |

| Flash Point | 134.1 °C | [3] |

| Refractive Index | 1.621 | [3] |

| XLogP3 | 2.15430 | [3] |

Safety and Handling

Based on available safety data, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Synthesis

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Hypothetical Experimental Protocol:

-

Step 1: Synthesis of N-cyclopropylcarbonyl-thiosemicarbazide.

-

Cyclopropanecarboxylic acid is activated, for instance, by conversion to its acyl chloride using thionyl chloride.

-

The resulting cyclopropanecarbonyl chloride is then reacted with thiosemicarbazide in an inert solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base (e.g., triethylamine or pyridine) to yield the corresponding acylthiosemicarbazide.

-

-

Step 2: Cyclization to 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

-

The acylthiosemicarbazide intermediate is subjected to dehydrative cyclization using a strong acid catalyst such as concentrated sulfuric acid or phosphoric acid. Gentle heating may be required to drive the reaction to completion.

-

The reaction mixture is then neutralized and the product, 2-amino-5-cyclopropyl-1,3,4-thiadiazole, is extracted and purified.

-

-

Step 3: Conversion to 2-(hydroxymethyl)-5-cyclopropyl-1,3,4-thiadiazole.

-

The amino group of 2-amino-5-cyclopropyl-1,3,4-thiadiazole can be converted to a hydroxyl group via a Sandmeyer-type reaction. This involves diazotization with nitrous acid (from NaNO₂ and a strong acid) followed by hydrolysis.

-

-

Step 4: Chlorination to this compound.

-

The resulting 2-(hydroxymethyl)-5-cyclopropyl-1,3,4-thiadiazole is then chlorinated using a suitable chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the final product.

-

Purification can be achieved through techniques like column chromatography or recrystallization.

-

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in publicly accessible literature, the 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] The presence of a reactive chloromethyl group suggests that this compound could act as an alkylating agent, forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and DNA.

Antimicrobial Activity

Many 1,3,4-thiadiazole derivatives have demonstrated significant antibacterial and antifungal activities.[6][7] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity conferred by the cyclopropyl group may enhance the compound's ability to penetrate microbial cell membranes.

Anticancer Activity

The 1,3,4-thiadiazole ring is a structural component of several anticancer agents.[4][5][8] The cytotoxic effects of these compounds are often attributed to their ability to interfere with DNA synthesis, induce apoptosis, or inhibit key signaling pathways involved in cancer cell proliferation and survival. The electrophilic nature of the chloromethyl group in the target compound suggests a potential mechanism involving the alkylation of DNA or critical proteins within cancer cells, leading to cell cycle arrest and apoptosis.

The closely related analog, 2-(bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole, has been investigated for its anticancer properties and has shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells.[9] The mechanism of action is thought to involve interaction with cellular targets that regulate apoptosis and cell cycle progression.[9]

A proposed general mechanism of action for 2-halomethyl-1,3,4-thiadiazole derivatives is depicted below:

Caption: Proposed mechanism of action for this compound.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Development and optimization of a robust synthetic protocol.

-

Comprehensive in vitro and in vivo evaluation of its antimicrobial and anticancer activities. This should include determining Minimum Inhibitory Concentrations (MIC) against a panel of microbes and IC₅₀ values against various cancer cell lines.

-

Elucidation of the specific molecular targets and mechanisms of action. This could involve target identification studies, analysis of effects on cell cycle and apoptosis, and investigation of its impact on relevant signaling pathways.

-

Structure-activity relationship (SAR) studies. Synthesizing and testing analogs with modifications to the cyclopropyl and chloromethyl groups could provide insights into the structural requirements for optimal activity and selectivity.

This technical guide serves as a foundational resource for researchers interested in this compound. While specific data for this compound is emerging, the broader understanding of the 1,3,4-thiadiazole class of compounds suggests that it is a promising scaffold for the development of new therapeutic agents.

References

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]

- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives | MDPI [mdpi.com]

- 9. 2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole|CAS 951122-65-9 [benchchem.com]

physicochemical properties of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and potential biological mechanisms of this compound. The information is curated for professionals in research and drug development, with a focus on structured data presentation and detailed methodologies.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a thiadiazole core substituted with a reactive chloromethyl group and a cyclopropyl moiety. The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its metabolic stability and diverse biological activities.[1][2] The presence of the electrophilic chloromethyl group suggests potential for covalent interactions with biological targets, while the cyclopropyl group can influence binding affinity and metabolic profile.[3]

Quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 138300-59-1 | [4][][6] |

| Molecular Formula | C₆H₇ClN₂S | [4][] |

| Molecular Weight | 174.65 g/mol | [4][] |

| Melting Point | 80 °C | [4] |

| Boiling Point | 70 °C at 0.01 mmHg | [4] |

| Density | 1.442 g/cm³ | [4] |

| Flash Point | 134.1 °C | [4] |

| Refractive Index | 1.621 | [4] |

| XLogP3 | 2.15430 | [4] |

| InChI Key | VDUGMUQOYNINHU-UHFFFAOYSA-N | [4][] |

| SMILES | C1CC1C2=NN=C(S2)CCl | [] |

Experimental Protocols

Proposed Synthesis Protocol

A common and effective method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of an appropriate acylthiosemicarbazide.[7][8] This proposed protocol adapts this general methodology.

Caption: Proposed multi-step synthesis of the target compound.

Methodology:

-

Synthesis of 1-(Cyclopropanecarbonyl)thiosemicarbazide (Intermediate):

-

To a solution of cyclopropanecarboxylic acid, add a coupling agent (e.g., EDC/HOBt or convert to acyl chloride using thionyl chloride).

-

Slowly add thiosemicarbazide to the activated carboxylic acid derivative at a controlled temperature (e.g., 0-25 °C).

-

Stir the reaction mixture for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Isolate the product by filtration or extraction, followed by washing and drying.

-

-

Synthesis of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole:

-

Suspend the intermediate, 1-(cyclopropanecarbonyl)thiosemicarbazide, in a dehydrating/cyclizing agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride (POCl₃).[7]

-

Heat the mixture gently (e.g., 60-80 °C) for a few hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

-

-

Synthesis of this compound:

-

A potential route involves a Sandmeyer-type reaction starting from the 2-amino precursor. Diazotize the amino group using sodium nitrite in an acidic medium. The resulting diazonium salt can then be reacted with a source of chloromethyl functionality.

-

Alternatively, a more direct approach might involve the reaction of a suitable precursor like 2-hydrazino-5-cyclopropyl-1,3,4-thiadiazole with chloroacetyl chloride, followed by reduction or further transformation.

-

Analytical Characterization Protocols

The structural confirmation and purity assessment of the synthesized this compound would be conducted using standard analytical techniques.[9][10][11]

Caption: Standard workflow for analytical characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR signals would include multiplets for the cyclopropyl protons and a singlet for the chloromethyl protons.

-

¹³C NMR would confirm the number of unique carbon environments, including those in the thiadiazole ring, cyclopropyl group, and chloromethyl group.[10][12]

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or EI).

-

The resulting mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (174.00200).[12][13] The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should also be observable.

-

-

Infrared (IR) Spectroscopy:

-

Elemental Analysis:

Potential Mechanism of Action & Bioactivation

No specific signaling pathways have been definitively elucidated for this compound. However, based on its chemical structure and the known reactivity of related compounds, a likely mechanism involves its bioactivation into a reactive electrophile.

The 2-(alkylthio)-1,3,4-thiadiazole motif, which is structurally related, is known to undergo metabolic activation. This process is primarily catalyzed by cytochrome P450 enzymes.[14] The proposed bioactivation pathway involves two main steps: enzymatic oxidation followed by nucleophilic substitution.

Caption: Bioactivation of thiadiazoles via metabolic oxidation.

-

Enzymatic Oxidation: The sulfur atom of the side chain is oxidized by cytochrome P450 enzymes, first to a sulfoxide and then further to a sulfone metabolite.[14]

-

Nucleophilic Displacement: The resulting sulfoxide and sulfone are good leaving groups. They render the carbon atom of the side chain susceptible to nucleophilic attack by endogenous biomolecules, such as the thiol group of glutathione (GSH) or nucleophilic residues on proteins.[14]

This formation of covalent adducts can lead to the disruption of normal cellular function and is a mechanism associated with idiosyncratic adverse drug reactions.[14] The inherent reactivity of the chloromethyl group on the target compound provides a more direct route for alkylation of biological nucleophiles, which may be a primary mechanism of its biological activity or potential toxicity.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. echemi.com [echemi.com]

- 6. 2-CHLOROMETHYL-5-CYCLOPROPYL-1,3,4-THIADIAZOLE | 138300-59-1 [chemicalbook.com]

- 7. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]

- 10. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for the preparation of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process beginning with readily available starting materials. This document provides detailed experimental protocols for each key step, a summary of quantitative data for analogous reactions, and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step sequence:

-

Step 1: Synthesis of 2-amino-5-cyclopropyl-1,3,4-thiadiazole. This initial step involves the cyclization of cyclopropanecarboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or a polyphosphate ester (PPE). This reaction forms the core 1,3,4-thiadiazole ring structure.

-

Step 2: Synthesis of 5-cyclopropyl-2-(hydroxymethyl)-1,3,4-thiadiazole. The amino group of the previously formed thiadiazole is converted to a hydroxymethyl group. This transformation is accomplished via a diazotization reaction, followed by a reaction with formaldehyde.

-

Step 3: Synthesis of this compound. The final step is the chlorination of the hydroxymethyl group using a standard chlorinating agent like thionyl chloride (SOCl₂) to yield the target compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-5-cyclopropyl-1,3,4-thiadiazole

This procedure is adapted from general methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[1][2]

-

Materials:

-

Cyclopropanecarboxylic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Dioxane (or another suitable solvent)

-

Sodium hydroxide (NaOH) solution (50%)

-

Water

-

Ice

-

-

Procedure:

-

In a round-bottom flask equipped with a stirrer and a condenser, dissolve cyclopropanecarboxylic acid in dioxane.

-

Add thiosemicarbazide to the stirred solution.

-

Carefully add phosphorus oxychloride dropwise to the mixture.

-

Heat the reaction mixture at 95-100°C until the evolution of hydrogen chloride gas ceases.

-

Cool the mixture and decant the liquid phase.

-

Add hot water to the residue to dissolve it.

-

Cool the aqueous solution in an ice bath and slowly add 50% sodium hydroxide solution with stirring until the solution is basic.

-

Collect the precipitated product by vacuum filtration.

-

Wash the filter cake with water and dry to obtain 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

-

Step 2: Synthesis of 5-cyclopropyl-2-(hydroxymethyl)-1,3,4-thiadiazole

This protocol is based on the diazotization of heteroaromatic amines followed by reaction with formaldehyde.[1][3]

-

Materials:

-

2-amino-5-cyclopropyl-1,3,4-thiadiazole

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Formaldehyde solution (37%)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Water

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

-

Procedure:

-

Prepare a solution of sodium nitrite in concentrated sulfuric acid at a low temperature (below 10°C).

-

In a separate flask, dissolve 2-amino-5-cyclopropyl-1,3,4-thiadiazole in concentrated sulfuric acid at 0-5°C.

-

Slowly add the sodium nitrite solution to the solution of the amine, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution in an ice bath for 30 minutes.

-

In another flask, prepare a solution of copper(II) sulfate pentahydrate in formaldehyde solution and water, and cool it in an ice bath.

-

Slowly add the diazonium salt solution to the formaldehyde solution with vigorous stirring, keeping the temperature below 10°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-cyclopropyl-2-(hydroxymethyl)-1,3,4-thiadiazole.

-

Step 3: Synthesis of this compound

This procedure is a standard method for the chlorination of heterocyclic alcohols.

-

Materials:

-

5-cyclopropyl-2-(hydroxymethyl)-1,3,4-thiadiazole

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 5-cyclopropyl-2-(hydroxymethyl)-1,3,4-thiadiazole in dichloromethane and cool the solution in an ice bath.

-

Slowly add thionyl chloride to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization to yield this compound.

-

Quantitative Data Summary

| Step | Reaction | Analogous Reaction Yield (%) | Reference |

| 1 | Synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole | 64.2 | Adapted from[4] |

| 2 | Diazotization of 2-amino-5-aryl-1,3,4-thiadiazoles | High yields (not specified) | [1] |

| 3 | Chlorination of heterocyclic alcohols | Not specified | - |

Logical Workflow Diagram

Caption: Proposed synthesis pathway for this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and employs established principles of chemical bonding and structure. This document covers the molecule's structural features, including estimated bond lengths and angles, a discussion of its electronic properties based on computational studies of similar compounds, and a plausible experimental protocol for its synthesis and characterization. All quantitative data is presented in structured tables, and a conceptual workflow for its synthesis and analysis is provided as a Graphviz diagram.

Introduction

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, while the chloromethyl substituent provides a reactive handle for further molecular elaboration. Understanding the precise molecular structure and bonding of this compound is crucial for designing novel derivatives with improved pharmacological profiles.

Molecular Structure

While a definitive crystal structure of this compound is not publicly available, its molecular geometry can be reliably inferred from X-ray crystallographic data of analogous compounds, such as N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. The 1,3,4-thiadiazole ring is expected to be planar, with the cyclopropyl and chloromethyl groups extending from this plane.

Estimated Bond Lengths and Angles

The following table summarizes the expected bond lengths and angles for this compound, based on data from related structures.

| Bond | Estimated Length (Å) | Angle | Estimated Angle (°) |

| C2-S1 | 1.73 | S1-C2-N3 | 114 |

| S1-C5 | 1.73 | C2-N3-N4 | 112 |

| N3-N4 | 1.38 | N3-N4-C5 | 112 |

| N4-C5 | 1.32 | N4-C5-S1 | 114 |

| C2-N3 | 1.32 | C5-S1-C2 | 88 |

| C5-C(cyclo) | 1.48 | S1-C5-C(cyclo) | 123 |

| C(cyclo)-C(cyclo) | 1.51 | N4-C5-C(cyclo) | 123 |

| C2-C(methylene) | 1.50 | S1-C2-C(methylene) | 123 |

| C(methylene)-Cl | 1.78 | N3-C2-C(methylene) | 123 |

Data extrapolated from crystallographic studies of similar 1,3,4-thiadiazole derivatives.

Bonding and Electronic Properties

The bonding in this compound is characterized by a combination of sigma and pi bonds within the aromatic thiadiazole ring and sigma bonds in the substituent groups. Computational studies on analogous 1,3,4-thiadiazole systems using Density Functional Theory (DFT) provide insights into the electronic nature of this molecule.

The 1,3,4-thiadiazole ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms and a sulfur atom. This electron deficiency influences the molecule's reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) is likely to be localized on the thiadiazole ring, particularly on the sulfur and nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) is also expected to be distributed across the ring, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing chloromethyl group further enhances the electrophilic character of the thiadiazole ring. The cyclopropyl group, with its unique electronic properties, can donate some electron density to the ring system.

Experimental Protocols

The following sections detail plausible experimental procedures for the synthesis and characterization of this compound. These protocols are based on established methods for the synthesis of related 1,3,4-thiadiazole derivatives.

Synthesis

A potential synthetic route to this compound involves a multi-step process, conceptually outlined in the workflow diagram below. The key steps would likely be the formation of the 1,3,4-thiadiazole ring from a cyclopropyl-substituted precursor, followed by the introduction of the chloromethyl group. A plausible approach would be the Hunsdiecker reaction on 2-carboxy-5-cyclopropyl-1,3,4-thiadiazole or a Sandmeyer-type reaction on 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis and analysis of the target molecule.

Detailed Protocol (Hypothetical):

-

Synthesis of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole: To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) and thiosemicarbazide (1.0 eq) in phosphorus oxychloride (3.0 eq), the mixture is refluxed for 4-6 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried to yield 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

-

Synthesis of this compound via Sandmeyer-type Reaction: 2-Amino-5-cyclopropyl-1,3,4-thiadiazole (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. This diazonium salt solution is then slowly added to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid, which has been pre-saturated with sulfur dioxide and contains paraformaldehyde (as a source of formaldehyde for chloromethylation). The reaction is stirred at room temperature for several hours. The mixture is then extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | - A multiplet in the region of 0.8-1.2 ppm for the cyclopropyl protons.- A singlet around 4.5-5.0 ppm for the chloromethyl protons. |

| ¹³C NMR | - Resonances for the cyclopropyl carbons between 5-15 ppm.- A peak for the chloromethyl carbon around 40-50 ppm.- Two distinct signals for the thiadiazole ring carbons in the aromatic region (typically >150 ppm). |

| IR (cm⁻¹) | - C-H stretching vibrations for the cyclopropyl and chloromethyl groups around 2900-3100 cm⁻¹.- C=N and C-S stretching vibrations characteristic of the thiadiazole ring in the 1400-1600 cm⁻¹ and 600-800 cm⁻¹ regions, respectively.- A C-Cl stretching vibration around 650-800 cm⁻¹. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of C₆H₇ClN₂S (174.65 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound. |

Logical Relationships in Structural Analysis

The process of elucidating and confirming the structure of a novel compound like this compound follows a logical progression of experiments and data analysis.

Caption: Logical workflow for the structural determination of the target molecule.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. While direct experimental data is scarce, a robust model of its structure and electronic properties has been constructed based on data from analogous compounds and established chemical principles. The provided hypothetical experimental protocols offer a viable pathway for its synthesis and characterization. This information serves as a valuable resource for researchers engaged in the design and development of novel 1,3,4-thiadiazole-based therapeutic agents. Further experimental and computational studies are warranted to definitively elucidate the properties of this promising molecule.

Spectroscopic Profile of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its structural components and comparison with related compounds. Detailed experimental protocols for acquiring such data are also provided.

Compound Overview

Structure:

Molecular Formula: C₆H₇ClN₂S

Molecular Weight: 174.65 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) of this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 - 5.0 | Singlet | 2H | -CH₂Cl |

| ~2.2 - 2.4 | Multiplet | 1H | Cyclopropyl-CH |

| ~1.2 - 1.4 | Multiplet | 2H | Cyclopropyl-CH₂ |

| ~1.0 - 1.2 | Multiplet | 2H | Cyclopropyl-CH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | C=N (Thiadiazole ring) |

| ~165 - 170 | C-S (Thiadiazole ring) |

| ~45 - 50 | -CH₂Cl |

| ~10 - 15 | Cyclopropyl-CH |

| ~5 - 10 | Cyclopropyl-CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (Cyclopropyl) |

| ~2950 - 2850 | Medium | C-H stretch (CH₂) |

| ~1600 - 1550 | Medium | C=N stretch (Thiadiazole ring) |

| ~1450 - 1400 | Medium | CH₂ bend |

| ~1350 - 1300 | Medium | C-N stretch |

| ~1050 - 1000 | Strong | Cyclopropyl ring vibrations |

| ~750 - 700 | Strong | C-Cl stretch |

| ~700 - 650 | Medium | C-S stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Predicted Fragment |

| 174/176 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 139 | [M - Cl]⁺ |

| 125 | [M - CH₂Cl]⁺ |

| 83 | [C₄H₃N₂S]⁺ |

| 41 | [C₃H₅]⁺ (Cyclopropyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for data acquisition.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the ion source via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-500.

-

Scan Speed: 1000-2000 amu/s.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is used to confirm the presence of a chlorine atom in the molecular ion and chlorine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide on the Solubility and Stability of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and standardized methodologies for assessing the solubility and stability of the heterocyclic compound 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole. Given the importance of these parameters in drug discovery and development, this document outlines key physicochemical properties, detailed experimental protocols for their determination, and a discussion of potential degradation pathways.

Core Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This data is crucial for initial handling, formulation development, and analytical method design.

| Property | Value |

| CAS Number | 138300-59-1 |

| Molecular Formula | C₆H₇ClN₂S |

| Molecular Weight | 174.65 g/mol |

| Melting Point | 80 °C |

| Boiling Point | 70°C at 0.01mm Hg |

| Density | 1.442 g/cm³ |

| Flash Point | 134.1 °C |

| XLogP3 | 2.15 |

Solubility Profile: Methodologies and Considerations

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1]

-

Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, acetonitrile, dimethyl sulfoxide).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspensions are allowed to stand, or are centrifuged/filtered to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature and in the specified solvent.

Experimental Protocol: Kinetic Solubility Assessment (Nephelometry)

For higher throughput screening, kinetic solubility can be assessed by nephelometry, which measures the light scattering caused by precipitated particles.[2]

-

Compound Stock Solution: A high-concentration stock solution of this compound is prepared in a highly solubilizing solvent like DMSO.

-

Serial Dilution: The stock solution is serially diluted in a microplate format with the aqueous buffer of interest.

-

Precipitation Monitoring: The microplate is incubated for a set period (e.g., 2 hours), and the turbidity of each well is measured using a microplate nephelometer.

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which the light scattering is not significantly different from the background, indicating the compound has not precipitated.

Stability Profile: Methodologies and Forced Degradation

The stability of a compound is critical for its shelf-life, formulation, and ultimately, its therapeutic efficacy and safety. Stability testing involves subjecting the compound to various environmental conditions over time.[3][4][5]

Experimental Protocol: Long-Term and Accelerated Stability Studies

Following the International Council for Harmonisation (ICH) guidelines, a comprehensive stability study would involve the following:

-

Sample Preparation: this compound (as a pure substance or in a formulation) is stored in its proposed container closure system.

-

Storage Conditions: Samples are stored under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

-

Time Points: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analysis: At each time point, the samples are analyzed for appearance, assay (potency), and the presence of degradation products using a stability-indicating analytical method (typically HPLC).

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions.[6] This information is crucial for developing stability-indicating analytical methods.

-

Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated (e.g., 60 °C) for a defined period. The samples are then neutralized and analyzed.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or elevated temperature.

-

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 80 °C) in a controlled oven.

-

Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

In all forced degradation studies, the goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being overly complex.

Potential Biological Activity and Signaling Pathways

Thiadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8][9][10][11] While the specific mechanism of action for this compound is not defined, a hypothetical signaling pathway can be proposed based on the activities of similar compounds. For instance, some heterocyclic compounds are known to act as inhibitors of protein kinases, which are crucial regulators of cell signaling.

This diagram illustrates a potential mechanism where a thiadiazole derivative could inhibit a cell surface receptor, thereby modulating a downstream kinase cascade and ultimately leading to a change in cellular response. This is a generalized representation, and the actual pathway would need to be elucidated through specific biological assays.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited in the public domain, the standardized protocols outlined herein offer a clear path for its comprehensive characterization. The provided methodologies for solubility and stability testing are essential for the progression of this compound through the drug development pipeline, ensuring the generation of robust and reliable data for formulation, regulatory submission, and clinical application. Further research is warranted to generate specific data for this promising heterocyclic molecule.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. bmglabtech.com [bmglabtech.com]

- 3. pharmtech.com [pharmtech.com]

- 4. Stability testing protocols | PPTX [slideshare.net]

- 5. qualityhub.com [qualityhub.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sarcouncil.com [sarcouncil.com]

- 11. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of a Heterocycle: A Deep Dive into the Biological Activities of 1,3,4-Thiadiazole Derivatives

For Immediate Release

A comprehensive technical guide exploring the multifaceted biological potential of 1,3,4-thiadiazole derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper delves into the core therapeutic applications of this important heterocyclic scaffold, presenting a wealth of quantitative data, detailed experimental protocols, and novel visualizations of its mechanisms of action.

The 1,3,4-thiadiazole nucleus, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad and potent pharmacological activities, which are attributed to the unique physicochemical properties of the thiadiazole ring.[2][3] This versatile scaffold is a bioisostere of pyrimidine, a fundamental component of nucleobases, allowing its derivatives to potentially interfere with DNA replication and other crucial cellular processes.[4][5][6] The mesoionic character of the ring facilitates crossing cellular membranes, enhancing interaction with biological targets.[7] This guide provides an in-depth analysis of the key biological activities of 1,3,4-thiadiazole derivatives, supported by quantitative data and detailed methodologies to aid in future research and development.

Anticancer Activity: A Promising Frontier

1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines, including breast, lung, colon, and leukemia.[8] The anticancer mechanisms of these compounds are diverse and multifaceted. They have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and interfere with critical signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[8] Furthermore, some derivatives have demonstrated the ability to overcome multidrug resistance, a significant hurdle in cancer therapy.[8]

A key mechanism of action for many 1,3,4-thiadiazole derivatives is the inhibition of various enzymes crucial for cancer cell survival and proliferation. These include protein kinases like tyrosine kinases, which are pivotal in cell signaling.[8] By blocking these kinases, these compounds can disrupt the abnormal growth signals in cancer cells. Other targeted enzymes include topoisomerases, helicases, and DNA polymerases, all of which are essential for DNA replication and repair.[8] Some derivatives have also shown anti-angiogenic properties, hindering the formation of new blood vessels that supply tumors.[8]

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| ST10 | MDA-MB-231 | 64.2 | [5] |

| ST3 | MDA-MB-231 | 73.8 | [5] |

| ST8 | MDA-MB-231 | 75.2 | [5] |

| SCT-4 | MCF-7 | Decreased DNA biosynthesis to 70% ± 3 at 100 µM | [4] |

| Compound 22d | MCF-7 | 1.52 | [6] |

| Compound 22d | HCT-116 | 10.3 | [6] |

| Thiadiazole derivatives 36a–e | MCF-7 | 5.51–9.48 | [6] |

| Compound 4y | MCF-7 | 84 ± 20 | [9][10] |

| Compound 4y | A549 | 34 ± 8 | [9][10] |

Antimicrobial and Antifungal Efficacy: Combating Infectious Diseases

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents.[11][12] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[13][14] The presence of the toxophoric –N–C–S moiety is believed to contribute significantly to their broad-spectrum biological activity.[15] The lipophilicity imparted by the sulfur atom in the thiadiazole ring may also enhance their biological action.[15]

In antifungal research, certain 1,3,4-thiadiazole derivatives have demonstrated potent effects against Candida species by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.[15] This mechanism is similar to that of widely used azole antifungal drugs.[15]

Table 2: Antimicrobial and Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Microorganism | Activity/MIC | Reference |

| Derivative 58a | Enterococcus faecalis | Good activity (12 mm inhibition zone) | [13] |

| Compound 14a | Bacillus polymyxa, Pseudomonas aeruginosa | MIC = 2.5 µg/mL | [13] |

| Unnamed Derivative | Staphylococcus epidermidis | MIC = 31.25 µg/mL | [13] |

| Unnamed Derivative | Micrococcus luteus | MIC = 15.63 µg/mL | [13] |

| Compounds 3k and 3l | Eight Candida species | Notable antifungal effects | [15] |

| Compound Z2 | Botrytis cinerea | EC50 = 2.7 µg/mL | [16] |

Anti-inflammatory and Analgesic Properties

Several 1,3,4-thiadiazole derivatives have been investigated for their anti-inflammatory and analgesic activities.[17][18] The mechanism of action for their anti-inflammatory effects is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[17] Notably, some derivatives have shown selectivity for COX-2 over COX-1, which could translate to a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[17]

Table 3: Anti-inflammatory and Analgesic Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Activity | Method | Result | Reference |

| Compound 6f | Analgesic & Anti-inflammatory | In vivo | Superior profile with low gastric ulceration | [17] |

| Various derivatives | Analgesic | Acetic acid induced writhing | 46% to 56% inhibition | [17] |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Analgesic & Anti-inflammatory | In vivo | Good antalgic action, fair anti-inflammatory activity | [18] |

Antiviral Potential: A Growing Area of Interest

The antiviral activity of 1,3,4-thiadiazole derivatives is a burgeoning field of research.[19][20] These compounds have been evaluated against a variety of viruses, including Herpes Simplex Virus (HSV), Sindbis virus, and Tobacco Mosaic Virus (TMV).[19][20] The 2-amino-1,3,4-thiadiazole moiety has been identified as a promising scaffold for developing anti-HIV-1 agents.[19] The mechanism of action can vary, with some compounds inhibiting viral replication by interfering with viral protein translation or other essential viral processes.

Table 4: Antiviral Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Virus | Activity/Concentration | Reference |

| Derivative 50 (methyl) | Sindbis virus | Highest activity at 9.6 µg/mL | [19] |

| Derivatives 50 & 51 | HSV-1, Sindbis, Coxsackie B4, Punto Toro | Active at 16 µg/mL | [19] |

| Compound E2 | Tobacco Mosaic Virus (TMV) | EC50 = 203.5 µg/mL | [20] |

Enzyme Inhibition: A Common Mechanism

A recurring theme in the biological activity of 1,3,4-thiadiazole derivatives is their ability to act as enzyme inhibitors.[21][22] This inhibitory action is central to their therapeutic potential across different disease areas. For instance, as anticancer agents, they inhibit kinases and topoisomerases.[8][23] In the context of infectious diseases, they can inhibit enzymes essential for microbial survival.[15] Furthermore, they have been investigated as inhibitors of aminopeptidase N (APN), a zinc-dependent ectopeptidase involved in tumor invasion and metastasis, and as α-glucosidase inhibitors for the management of diabetes.[21][22]

Experimental Protocols

To facilitate further research, this guide provides an overview of key experimental methodologies cited in the literature.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-thiadiazole derivatives and a control (e.g., cisplatin) for a specified period (e.g., 48 or 72 hours).[9][10]

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antimicrobial Activity Assessment: Agar Diffusion Method

The agar diffusion method is a widely used technique to determine the antimicrobial activity of a substance.

Protocol:

-

Media Preparation: A suitable agar medium is prepared and sterilized.

-

Inoculation: The agar plates are inoculated with a standardized suspension of the test microorganism (e.g., Bacillus subtilis, Escherichia coli).[11]

-

Well/Disc Application: Wells are made in the agar, or sterile filter paper discs impregnated with the test compounds at various concentrations are placed on the surface of the agar. A standard antibiotic (e.g., ciprofloxacin) is used as a positive control.[11]

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism to grow.

-

Zone of Inhibition Measurement: The diameter of the zone of inhibition (the area around the well/disc where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes involved, this guide includes diagrams generated using Graphviz, illustrating key signaling pathways and experimental workflows.

Caption: Anticancer mechanisms of 1,3,4-thiadiazole derivatives.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The 1,3,4-thiadiazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides a consolidated resource of quantitative data, experimental protocols, and mechanistic visualizations to support and inspire further research in this exciting field. The continued exploration of structure-activity relationships and novel synthetic strategies will undoubtedly lead to the development of more potent and selective 1,3,4-thiadiazole-based drugs with improved therapeutic profiles.

References

- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antifungal Activity of 1,3,4-Thiadiazole Derivative...: Ingenta Connect [ingentaconnect.com]

- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. bepls.com [bepls.com]

- 9. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neliti.com [neliti.com]

- 13. mdpi.com [mdpi.com]

- 14. media.neliti.com [media.neliti.com]

- 15. mdpi.com [mdpi.com]

- 16. Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. thaiscience.info [thaiscience.info]

- 18. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

The Versatile Intermediary: A Literature Review of 2-Chloromethyl-1,3,4-Thiadiazole Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and broad spectrum of pharmacological activities. This technical guide delves into the synthesis, chemical properties, and biological applications of a particularly reactive and versatile intermediate: 2-chloromethyl-1,3,4-thiadiazole and its derivatives. This class of compounds serves as a pivotal building block for creating novel therapeutic agents, primarily due to the reactive chloromethyl group which allows for facile structural modifications. This review summarizes key synthetic pathways, presents quantitative biological data, and details experimental protocols to provide a comprehensive resource for researchers in drug discovery and development.

Synthesis of the 1,3,4-Thiadiazole Core

The construction of the 1,3,4-thiadiazole ring is a well-established process in organic synthesis. The most prevalent methods involve the cyclization of thiosemicarbazide or its derivatives with various reagents.

General Synthetic Pathways

Common synthetic strategies include the reaction of thiosemicarbazides with carboxylic acids, acid chlorides, or orthoesters, often in the presence of a dehydrating agent or catalyst such as concentrated sulfuric acid or phosphorus oxychloride. Another widely used method is the oxidative cyclization of thiosemicarbazones. These foundational reactions provide access to a diverse array of 2,5-disubstituted 1,3,4-thiadiazoles.

Synthesis of the 2-Chloromethyl Intermediate

A key synthetic route to obtaining the reactive 2-chloromethyl-1,3,4-thiadiazole moiety involves the cyclization of thiosemicarbazides with monochloroacetyl chloride. This reaction directly installs the chloromethyl group at the 5-position of the thiadiazole ring, yielding a versatile intermediate ready for further functionalization.

A closely related and highly useful intermediate, 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide, is synthesized by reacting a 2-amino-5-aryl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base like anhydrous sodium acetate.[1] This intermediate contains a reactive C-Cl bond that is readily targeted for nucleophilic substitution, making it an excellent starting point for building libraries of novel compounds.

Derivatization via Nucleophilic Substitution

The primary utility of the 2-chloromethyl and related chloroacetamide-thiadiazole intermediates lies in their reactivity towards nucleophiles. The electron-withdrawing nature of the thiadiazole ring enhances the electrophilicity of the chloromethyl carbon, facilitating SN2 reactions with a wide range of nucleophiles.

This strategy has been effectively employed to synthesize series of compounds where the chloroacetamide intermediate is reacted with various substituted piperazines, benzyl piperidine, and thiourea derivatives.[1] These reactions typically proceed under basic conditions to generate the final products.

Biological Activities of 2-Chloromethyl-1,3,4-Thiadiazole Derivatives

Derivatives synthesized from the 2-chloromethyl-thiadiazole core have demonstrated significant potential as anticancer agents. The ability to easily introduce diverse chemical moieties allows for the fine-tuning of biological activity and exploration of structure-activity relationships (SAR).

Anticancer Activity

A notable study synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives and evaluated their cytotoxic potential against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[1] Several compounds exhibited potent anticancer activity, with some showing greater efficacy than the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).

Table 1: In Vitro Cytotoxic Activity of Selected Thiadiazole Derivatives [1]

| Compound | Substituent | IC₅₀ (µg/mL) vs. MCF-7 | IC₅₀ (µg/mL) vs. HepG2 |

| 4e | 4-(2-Fluorophenyl)piperazin-1-yl | 5.36 | 3.13 |

| 4h | 4-(4-Nitrophenyl)piperazin-1-yl | 3.21 | 8.35 |

| 4i | 4-Benzylpiperidin-1-yl | 2.32 | 6.51 |

| 5c | 4-(4-Chlorophenyl)aminothiazole | 5.72 | > 100 |

| 5d | 4-(4-Methoxyphenyl)aminothiazole | 10.22 | 6.12 |

| 5e | 4-(p-Tolyl)aminothiazole | 3.77 | 11.21 |

| 5-FU | (Reference Drug) | 6.80 | 8.40 |

Data extracted from El-Shehry et al. (2022).[1]

The results indicate that compounds 4i and 4e are particularly potent against both cell lines, with IC₅₀ values in the low microgram per milliliter range. A selectivity study also demonstrated that these compounds have high selective cytotoxicity towards cancerous cells over normal mammalian Vero cells.[1]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Further investigation into the mechanism of action for the most potent compounds, 4e and 4i , revealed that their cytotoxic effects are mediated through the induction of cell cycle arrest and apoptosis.[1]

-

Cell Cycle Analysis: In HepG2 cells, treatment with compound 4e or 4i led to cell cycle arrest at the S phase. In MCF-7 cells, the arrest occurred at the G2/M phase.[1]

-

Apoptosis Induction: The cytotoxic effect was attributed to the ability of these compounds to induce apoptotic cell death, as evidenced by a significant increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9 in treated cells.[1]

Experimental Protocols

This section provides a summary of the methodologies used for the synthesis and biological evaluation of the 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives discussed above.

General Synthesis of the Chloroacetamide Intermediate (2)[1]

-

A mixture of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (1) and anhydrous sodium acetate is prepared in glacial acetic acid.

-

Chloroacetyl chloride is added dropwise to the mixture while stirring in an ice bath.

-

After addition, the mixture is stirred at room temperature for 3 hours.

-

The reaction mixture is then poured into ice-cold water.

-

The resulting solid precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the pure intermediate product, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (2).

General Synthesis of Piperazine/Piperidine Derivatives (4a-i)[1]

-

A mixture of the chloroacetamide intermediate (2), the appropriate piperazine or piperidine derivative, and anhydrous potassium carbonate is refluxed in dry acetone for 12-18 hours.

-

The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

After completion, the solvent is evaporated under reduced pressure.

-

The residue is treated with water, and the resulting solid is filtered, washed with water, dried, and recrystallized from an appropriate solvent.

In Vitro Cytotoxicity Assay (MTT Assay)[1]

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for 48 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 1-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, typically DMSO.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of viable cells against the compound concentration.

Conclusion

The 2-chloromethyl-1,3,4-thiadiazole scaffold and its related chloroacetamide derivatives are exceptionally valuable intermediates in the field of medicinal chemistry. Their straightforward synthesis and high reactivity with nucleophiles provide a robust platform for generating large and diverse libraries of novel compounds. The significant anticancer activity, characterized by cell cycle arrest and apoptosis induction, demonstrated by derivatives of this core structure underscores its potential for the development of new and effective therapeutic agents. The data and protocols summarized in this guide offer a solid foundation for researchers aiming to explore and expand upon the promising pharmacological properties of this versatile chemical class.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Cyclopropyl-Containing Thiadiazoles

For Immediate Release

A comprehensive whitepaper detailing the synthesis, biological activities, and mechanistic insights of cyclopropyl-containing thiadiazoles, a promising class of heterocyclic compounds in drug discovery.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the discovery and historical development of thiadiazoles bearing a cyclopropyl moiety. This unique structural combination has garnered significant interest in medicinal chemistry due to the advantageous physicochemical properties conferred by the cyclopropyl group, including enhanced metabolic stability, increased potency, and improved target selectivity.

Introduction: The Strategic Amalgamation of Cyclopropane and Thiadiazole

The thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and a sulfur atom, is a well-established pharmacophore found in numerous clinically approved drugs. Its four isomeric forms—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—offer diverse electronic properties and hydrogen bonding capabilities, making them versatile scaffolds in drug design. The introduction of a cyclopropyl group, a small, strained carbocycle, can significantly modulate a molecule's biological profile. The cyclopropyl ring's unique electronic nature and conformational rigidity can lead to enhanced binding affinity for biological targets, improved metabolic stability by blocking potential sites of metabolism, and a reduction in off-target effects. This guide explores the historical progression, synthetic methodologies, and therapeutic potential of merging these two important chemical motifs.

Historical Perspective: From Early Mentions to Modern Applications

The synthesis of the core thiadiazole ring system dates back to the late 19th and early 20th centuries, with foundational methods like the Hurd-Mori synthesis for 1,2,3-thiadiazoles being established around 1955. Early patents for various thiadiazole derivatives began appearing in the mid-20th century, highlighting their emerging importance.

A significant early milestone in the specific history of cyclopropyl-containing thiadiazoles can be traced back to a 1969 patent (US3440246A), which described the synthesis of 1,2-cyclopropyl-1,2,5-thiadiazole. This early work, however, did not lead to an immediate explosion of research in this area. It was not until the early 2000s that interest in this specific scaffold intensified, driven by the growing appreciation of the cyclopropyl group as a "privileged" structural element in medicinal chemistry. A notable publication in 2005 detailed the synthesis of 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane, showcasing a more complex molecule and signaling a renewed interest in this chemical class[1]. Subsequent research has expanded to explore their potential as antifungal, anticancer, and anti-inflammatory agents.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of cyclopropyl-containing thiadiazoles generally involves the construction of the thiadiazole ring from a precursor already containing the cyclopropyl moiety, or vice-versa. Common strategies often utilize cyclopropanecarboxylic acids or their derivatives as starting materials.

Workflow for a General Synthesis of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole

Caption: General synthetic workflow for 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

Detailed Experimental Protocol: Synthesis of 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane

This protocol is adapted from the method described by Sharba et al. (2005)[1].

Procedure:

-

A mixture of 1,1-cyclopropane dicarboxylic acid (0.01 mol), thiosemicarbazide (0.02 mol), and phosphorous oxychloride (5 mL) is gently refluxed for 30 minutes.

-

After cooling, 10 mL of water is added, and the reaction mixture is refluxed for an additional four hours.

-

The solution is filtered and then neutralized with a potassium hydroxide (KOH) solution.

-

The resulting precipitate is filtered, collected, and recrystallized from ethanol to yield the final product.

Characterization Data:

-

Appearance: Solid.

-

IR (cm⁻¹): 1605 (C=N).

-

¹H-NMR (DMSO-d₆, δ ppm): 3.29 (s, 4H, 2xNH₂), 1.08 – 1.51 (m, 4H, cyclopropane ring protons)[1].

Detailed Experimental Protocol: Synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

This protocol is based on the work of Sun et al.

Procedure:

-

Cyclopropanecarbonyl chloride is prepared from cyclopropane dicarboxylic acid and thionyl chloride (SOCl₂).

-

The prepared acid chloride is added dropwise to a solution of 2-amino-5-propyl-1,3,4-thiadiazole (7.50 mmol).

-

The reaction mixture is vigorously stirred at ambient temperature for 4 hours, during which the amide product precipitates.

-

The solid product is filtered, washed with tetrahydrofuran (THF), dried, and recrystallized from an ethanol-water mixture.

Characterization Data:

-

Appearance: White crystal.

-

Yield: 84.5%.

-

Melting Point: 175-176 °C.

-

¹H NMR (CDCl₃, δ ppm): 13.43 (s, 1H, NH), 2.98 (t, 2H, CH₂), 2.25-2.31 (m, 1H, cyclopropane-CH), 1.81 (m, 2H, CH₂), 1.05-1.21 (m, 4H, cyclopropane-CH₂), 1.02 (t, 3H, CH₃).

-

HRMS (FTICR-MS): Calculated for C₉H₁₃N₃OS: 210.0704; Found: 210.0704.

Therapeutic Applications and Biological Activity

Cyclopropyl-containing thiadiazoles have demonstrated a wide range of biological activities, positioning them as promising candidates for various therapeutic areas.

Antifungal Activity

Several studies have highlighted the potent antifungal properties of this class of compounds. Their mechanism of action is often analogous to that of other azole antifungals, which involves the disruption of the fungal cell membrane.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis A primary target for many antifungal drugs is the enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, cell death. Thiadiazoles can act as bioisosteres of triazoles and imidazoles, effectively inhibiting this enzyme.

Caption: Inhibition of the ergosterol biosynthesis pathway by cyclopropyl-thiadiazoles.

Table 1: Antifungal Activity of Selected Cyclopropyl-Thiazole Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazole Derivative T2 | Candida albicans (clinical) | 0.008–0.98 | [2] |

| Thiazole Derivative T3 | Candida albicans (clinical) | 0.008–0.98 | [2] |

| Thiazole Derivative T4 | Candida albicans (clinical) | 0.008–0.98 | [2] |

| Thiazole Derivative T7 | Candida albicans (clinical) | 0.48–7.81 | [2] |

| Dicyclopropyl-Thiazole 3b | Candida spp. | 0.24-7.81 | [3] |

| Dicyclopropyl-Thiazole 3c | Candida spp. | 0.24-7.81 | [3] |

| Dicyclopropyl-Thiazole 3e | Candida spp. | 0.24-7.81 |[3] |

Note: The table includes data for cyclopropyl-containing thiazoles, which are structurally related to thiadiazoles and demonstrate the potential of the cyclopropyl motif in antifungal design.

Anticancer Activity

Certain thiadiazole derivatives have been investigated for their potential as anticancer agents. One of the key signaling pathways implicated in their mechanism of action is the PI3K/Akt pathway, which is frequently dysregulated in various human cancers.

Mechanism of Action: Inhibition of the Akt Signaling Pathway The Akt (Protein Kinase B) signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can induce apoptosis (programmed cell death) and arrest the cell cycle, thereby halting tumor progression. Specific thiadiazole derivatives have been shown to inhibit Akt activity, making them attractive candidates for cancer therapy.